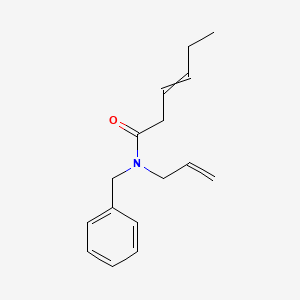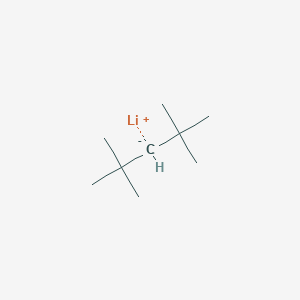
lithium;2,2,4,4-tetramethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2,2,4,4-tetramethylpentane is a chemical compound with the molecular formula C9H20Li. It is a lithium derivative of 2,2,4,4-tetramethylpentane, a branched alkane.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,2,4,4-tetramethylpentane typically involves the reaction of 2,2,4,4-tetramethylpentane with a lithium reagent. One common method is the reaction of 2,2,4,4-tetramethylpentane with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product .
化学反応の分析
Types of Reactions
Lithium;2,2,4,4-tetramethylpentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used for substitution reactions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
Lithium;2,2,4,4-tetramethylpentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of mood disorders.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of lithium;2,2,4,4-tetramethylpentane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethylpentane: The parent hydrocarbon.
Lithium;2,2,4,4-tetramethylpentan-3-ylideneamide: A related lithium compound with different functional groups.
3-chloro-2,2,4,4-tetramethylpentane: A halogenated derivative.
Uniqueness
Lithium;2,2,4,4-tetramethylpentane is unique due to its specific lithium substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
180336-90-7 |
|---|---|
分子式 |
C9H19Li |
分子量 |
134.2 g/mol |
IUPAC名 |
lithium;2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19.Li/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3;/q-1;+1 |
InChIキー |
HCLQIJMFTXOJTN-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)(C)[CH-]C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
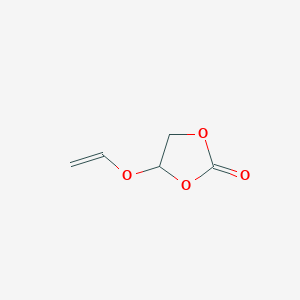

![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
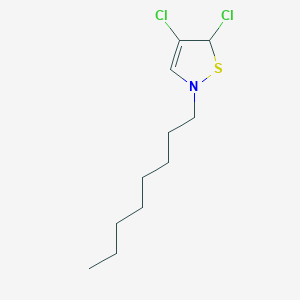
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
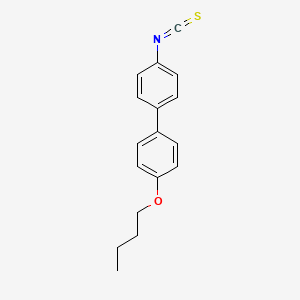
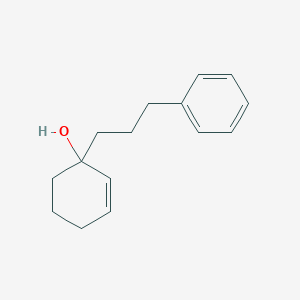
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

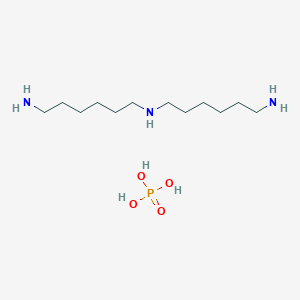

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
